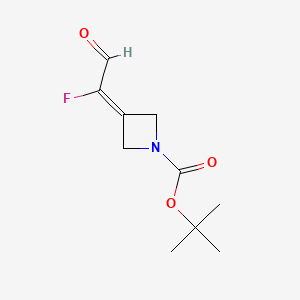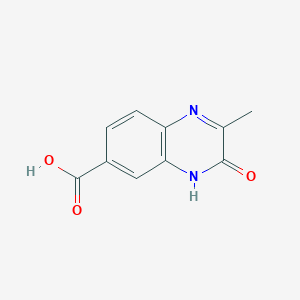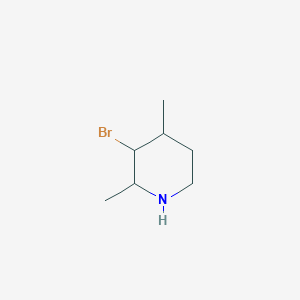
3-Bromo-2,4-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4-dimethylpiperidine is a heterocyclic organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered rings containing one nitrogen atom, and they are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The bromine atom and two methyl groups attached to the piperidine ring make this compound a unique compound with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethylpiperidine can be achieved through several methods. One common approach involves the bromination of 2,4-dimethylpiperidine. The reaction typically uses bromine as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position . For example, 2,4-dimethylpiperidine can be reacted with bromine in the presence of a solvent like acetic acid, and the reaction mixture is stirred at a specific temperature to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce alcohols, ketones, or carboxylic acids.
Applications De Recherche Scientifique
3-Bromo-2,4-dimethylpiperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4-dimethylpiperidine involves its interaction with specific molecular targets. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpiperidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,4-dimethylpyridine: Contains a pyridine ring instead of a piperidine ring, leading to different chemical properties and reactivity.
3-Bromo-6,6-dimethylpiperidine-2,4-dione: Has additional functional groups that can alter its reactivity and applications.
Uniqueness
3-Bromo-2,4-dimethylpiperidine is unique due to the presence of both bromine and methyl groups on the piperidine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C7H14BrN |
|---|---|
Poids moléculaire |
192.10 g/mol |
Nom IUPAC |
3-bromo-2,4-dimethylpiperidine |
InChI |
InChI=1S/C7H14BrN/c1-5-3-4-9-6(2)7(5)8/h5-7,9H,3-4H2,1-2H3 |
Clé InChI |
KUIJRGWZFWXLBD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNC(C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



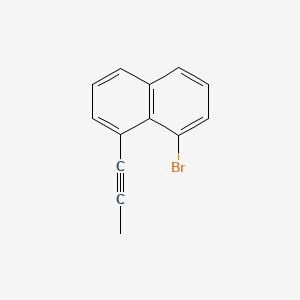
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)

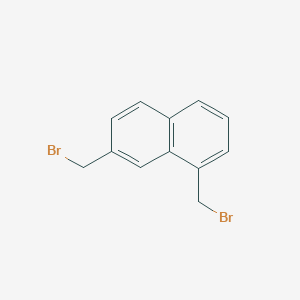
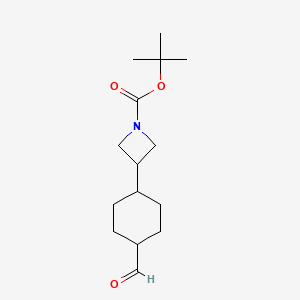
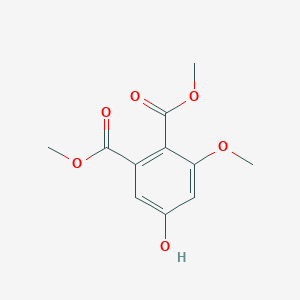
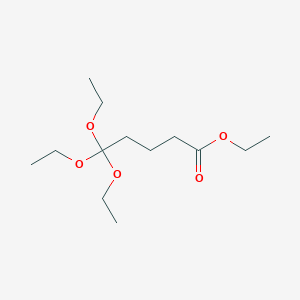


![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)

